5(2H)-Oxazolone, 4-(1-methylpropyl)-2-(1,1,2,2-tetrafluoroethyl)- 5(2H)-Oxazolone, 4-(1-methylpropyl)-2-(1,1,2,2-tetrafluoroethyl)-
Brand Name: Vulcanchem
CAS No.: 51314-52-4
VCID: VC17263336
InChI: InChI=1S/C9H11F4NO2/c1-3-4(2)5-6(15)16-8(14-5)9(12,13)7(10)11/h4,7-8H,3H2,1-2H3
SMILES:
Molecular Formula: C9H11F4NO2
Molecular Weight: 241.18 g/mol

5(2H)-Oxazolone, 4-(1-methylpropyl)-2-(1,1,2,2-tetrafluoroethyl)-

CAS No.: 51314-52-4

Cat. No.: VC17263336

Molecular Formula: C9H11F4NO2

Molecular Weight: 241.18 g/mol

* For research use only. Not for human or veterinary use.

5(2H)-Oxazolone, 4-(1-methylpropyl)-2-(1,1,2,2-tetrafluoroethyl)- - 51314-52-4

Specification

CAS No. 51314-52-4
Molecular Formula C9H11F4NO2
Molecular Weight 241.18 g/mol
IUPAC Name 4-butan-2-yl-2-(1,1,2,2-tetrafluoroethyl)-2H-1,3-oxazol-5-one
Standard InChI InChI=1S/C9H11F4NO2/c1-3-4(2)5-6(15)16-8(14-5)9(12,13)7(10)11/h4,7-8H,3H2,1-2H3
Standard InChI Key FWIZMVLAGVJNGT-UHFFFAOYSA-N
Canonical SMILES CCC(C)C1=NC(OC1=O)C(C(F)F)(F)F

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s backbone consists of an oxazolone ring, a lactone-like structure where the 2-position is substituted with a 1,1,2,2-tetrafluoroethyl group (-CF2CF2H), and the 4-position features a 1-methylpropyl (sec-butyl) chain. The tetrafluoroethyl group introduces significant electronegativity and steric bulk, while the sec-butyl substituent contributes hydrophobicity.

The IUPAC name, 4-butan-2-yl-2-(1,1,2,2-tetrafluoroethyl)-2H-1,3-oxazol-5-one, reflects these substituents’ positions. Key structural descriptors include:

PropertyValueSource
Molecular FormulaC9H11F4NO2
Molecular Weight241.18 g/mol
Canonical SMILESCCC(C)C1=NC(OC1=O)C(C(F)F)(F)F
InChI KeyFWIZMVLAGVJNGT-UHFFFAOYSA-N

The tetrafluoroethyl group’s electron-withdrawing nature polarizes the oxazolone ring, enhancing electrophilicity at the carbonyl carbon (C5). This polarization is critical for nucleophilic attack, a common reactivity pathway in oxazolones .

Synthetic Methodologies

Cyclocondensation Approaches

Oxazolones are typically synthesized via cyclocondensation of acyl glycines with aldehydes or ketones. For 4-(1-methylpropyl)-2-(tetrafluoroethyl) derivatives, a modified Erlenmeyer azlactone synthesis is plausible. This involves reacting a tetrafluoroethyl-substituted glycine derivative with sec-butyl aldehyde under anhydrous conditions :

  • Substrate Preparation:

    • N-Acylation of glycine with tetrafluoroacetic anhydride yields N-tetrafluoroacetyl glycine.

    • Condensation with sec-butyl aldehyde in acetic anhydride catalyzed by sodium acetate.

  • Cyclization:

    • Intramolecular dehydration forms the oxazolone ring.

The reaction can be represented as:
RCO-Glycine+R’CHOAc2OOxazolone+H2O\text{RCO-Glycine} + \text{R'CHO} \xrightarrow{\text{Ac}_2\text{O}} \text{Oxazolone} + \text{H}_2\text{O}

Microwave-assisted synthesis, noted for reducing reaction times, could optimize yield by irradiating the mixture at 2450 MHz for 4–5 minutes .

Challenges in Fluorinated Substituent Incorporation

Introducing the tetrafluoroethyl group poses challenges due to fluorine’s high electronegativity and the stability of fluorinated intermediates. Strategies include:

  • Electrophilic Fluorination: Using perfluoroalkyl iodides (e.g., CF2ICF2H) in radical-mediated reactions.

  • Nucleophilic Displacement: Replacing hydroxyl or halogen groups with tetrafluoroethyl moieties using fluorinating agents like SF4 or DAST.

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: A strong absorption band near 1750 cm⁻¹ corresponds to the carbonyl (C=O) stretch. C-F vibrations appear between 1100–1250 cm⁻¹.

  • NMR Spectroscopy:

    • ¹H NMR: Sec-butyl protons resonate as a multiplet at δ 1.0–1.5 ppm; the oxazolone ring proton appears as a singlet near δ 7.2 ppm.

    • ¹⁹F NMR: Two distinct triplets for CF2 groups at δ -120 to -125 ppm.

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